molecular formula C10H9F2NO4 B1413107 Ethyl 2,6-difluoro-4-nitrophenylacetate CAS No. 1803788-12-6

Ethyl 2,6-difluoro-4-nitrophenylacetate

Cat. No.: B1413107
CAS No.: 1803788-12-6
M. Wt: 245.18 g/mol
InChI Key: OCCCCDGKIUEGSR-UHFFFAOYSA-N
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Description

Ethyl 2,6-difluoro-4-nitrophenylacetate (CAS 361336-80-3) is a nitroaromatic ester characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions and a nitro group at the 4-position. The ethyl ester group is attached via a methylene bridge to the phenyl ring. Its molecular formula is C₁₀H₉F₂NO₄, with a molecular weight of 261.18 g/mol.

The compound’s key structural features include:

  • Electron-withdrawing nitro group: Enhances reactivity in electrophilic and nucleophilic reactions.
  • Ortho-fluorine substituents: Increase lipophilicity and influence steric effects.
  • Ethyl ester moiety: Provides moderate hydrolytic stability compared to methyl esters.

This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its nitro group serves as a precursor for amine formation via reduction reactions .

Properties

CAS No.

1803788-12-6

Molecular Formula

C10H9F2NO4

Molecular Weight

245.18 g/mol

IUPAC Name

ethyl 2-(2,6-difluoro-4-nitrophenyl)acetate

InChI

InChI=1S/C10H9F2NO4/c1-2-17-10(14)5-7-8(11)3-6(13(15)16)4-9(7)12/h3-4H,2,5H2,1H3

InChI Key

OCCCCDGKIUEGSR-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(C=C(C=C1F)[N+](=O)[O-])F

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1F)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight critical differences between Ethyl 2,6-difluoro-4-nitrophenylacetate and its analogues.

Table 1: Structural and Functional Comparison

CAS No. Compound Name Molecular Formula Substituents Ester Group Key Properties/Applications
361336-80-3 This compound C₁₀H₉F₂NO₄ 2,6-F; 4-NO₂ Ethyl High reactivity due to nitro group; used in amine synthesis
680217-71-4 Ethyl 2-(2,6-difluorophenyl)acetate C₁₀H₁₀F₂O₂ 2,6-F Ethyl Lacks nitro group; lower polarity and reactivity; used in non-polar intermediates
337529-74-5 Methyl 2-fluoro-4-nitrophenylacetate C₉H₇FNO₄ 2-F; 4-NO₂ Methyl Smaller ester group; faster hydrolysis; reduced thermal stability
226888-37-5 Methyl 2-(4-fluoro-3-nitrophenyl)acetate C₉H₇FNO₄ 4-F; 3-NO₂ Methyl Meta-nitro positioning alters regioselectivity in substitution reactions
1193392-97-0 Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate C₁₂H₁₅FO₄ 4-F; 2,6-OCH₃ Ethyl Methoxy groups increase electron density; used in electron-rich aromatic systems
Nitro Group vs. Methoxy/Fluorine
  • Nitro-containing compounds (e.g., 361336-80-3, 337529-74-5): The nitro group’s strong electron-withdrawing nature facilitates reduction to amines and participation in coupling reactions. This compound’s para-nitro group enhances para-directed electrophilic substitution, unlike meta-nitro analogues (e.g., 226888-37-5) .
  • Methoxy-containing compounds (e.g., 1193392-97-0): Methoxy groups donate electrons, making the phenyl ring less reactive toward electrophiles. Such compounds are preferred in syntheses requiring electron-rich aromatic systems .
Fluorine Substitution Patterns
  • Ortho-difluoro vs. mono-fluoro: The 2,6-difluoro substitution in 361336-80-3 increases steric hindrance and lipophilicity compared to mono-fluoro analogues (e.g., 337529-74-5). This enhances membrane permeability in bioactive molecules .
  • Fluorine position : The 4-fluoro substituent in 1193392-97-0 directs electrophiles to the ortho/para positions, whereas 2,6-difluoro substitution in 361336-80-3 limits available reaction sites .
Ester Group Variations
  • Ethyl vs. methyl esters : Ethyl esters (e.g., 361336-80-3, 680217-71-4) exhibit slower hydrolysis rates compared to methyl esters (e.g., 337529-74-5), making them more stable under acidic or aqueous conditions. Methyl esters, however, offer higher volatility for gas-phase applications .

Physicochemical Properties

  • Melting points : Nitro-containing compounds generally have higher melting points due to stronger intermolecular interactions. For example, 361336-80-3 (mp ~120–125°C) vs. 680217-71-4 (mp ~80–85°C) .

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